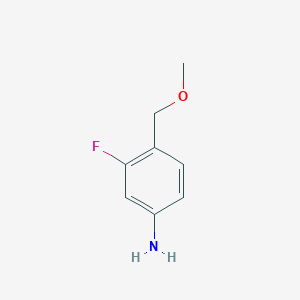
3-Fluoro-4-(methoxymethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(methoxymethyl)aniline is an organic compound with the molecular formula C8H10FNO. It is a colorless to pale yellow liquid that is soluble in organic solvents such as alcohols, ethers, and hydrocarbons . This compound is used in the synthesis of various chemicals, including pesticides and dyes .
Preparation Methods
3-Fluoro-4-(methoxymethyl)aniline can be synthesized through several methods. One common synthetic route involves the reaction of 4-(methoxymethyl)aniline with hydrogen fluoride under controlled conditions . The reaction typically requires an inert atmosphere and temperatures ranging from 2 to 8°C . Industrial production methods may involve large-scale reactions using similar conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
3-Fluoro-4-(methoxymethyl)aniline undergoes various chemical reactions, including:
Scientific Research Applications
3-Fluoro-4-(methoxymethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(methoxymethyl)aniline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The compound may also interact with cellular receptors and signaling pathways, influencing cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
3-Fluoro-4-(methoxymethyl)aniline can be compared with other similar compounds, such as:
3-Fluoro-2-methyl-aniline: This compound has a similar structure but differs in the position of the methyl group, leading to different chemical and biological properties.
4-Fluoro-3-methoxyaniline: This compound has a methoxy group at a different position, which can affect its reactivity and applications.
3-Fluoro-4-methoxyaniline: This compound lacks the methoxymethyl group, resulting in different chemical behavior and uses.
Biological Activity
3-Fluoro-4-(methoxymethyl)aniline (CAS No. 1341785-86-1) is an organic compound with the molecular formula C8H10FNO. It is characterized by a fluorine atom and a methoxymethyl group attached to an aniline structure, which influences its biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 155.17 g/mol
- Solubility : Soluble in organic solvents such as alcohols and ethers.
- Structure :
- IUPAC Name: this compound
- InChI Key: OYZKNJOROHCCOM-UHFFFAOYSA-N
This compound exhibits biological activity primarily through its role as an enzyme inhibitor . It interacts with specific enzymes, altering their activity, which can lead to various biological effects such as:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth and may target specific pathways within microbial cells.
- Cytotoxicity : Research indicates that it may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
-
Antimicrobial Studies :
A study evaluated the antimicrobial properties of various methoxylated compounds, including this compound. The compound was tested against Staphylococcus aureus and showed promising results in inhibiting bacterial growth, making it a candidate for further development in antimicrobial agents . -
Cytotoxicity Evaluation :
In vitro tests on human monocytic leukemia THP-1 cells revealed that this compound exhibited significant cytotoxic effects. This suggests that the compound could be explored for its potential in cancer treatment protocols . The study utilized quantitative assays to measure cell viability and apoptosis rates. -
Mechanistic Insights :
Research has focused on understanding the specific enzymes targeted by this compound. It was found to interact with key metabolic pathways involved in cell proliferation and survival, indicating its potential role in therapeutic applications .
Properties
IUPAC Name |
3-fluoro-4-(methoxymethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4H,5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZKNJOROHCCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














